N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide
Description
Properties
IUPAC Name |
N-[3-(benzimidazol-1-yl)propyl]but-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-6-14(18)15-9-5-10-17-11-16-12-7-3-4-8-13(12)17/h3-4,7-8,11H,5,9-10H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJYJLWHMHPHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCCN1C=NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation with 3-Bromopropylamine
Procedure :
- Reactants : Benzimidazole (1 equiv), 3-bromopropylamine hydrobromide (1.2 equiv).
- Base : K₂CO₃ (2 equiv).
- Solvent : DMF, 80°C, 12 hours.
- Yield : ~70% after column chromatography (silica gel, CHCl₃:MeOH 9:1).
Mannich Reaction
Source reports Mannich reactions for appending aminoalkyl groups:
- Reactants : Benzimidazole, formaldehyde (1.2 equiv), primary/secondary amine (1 equiv).
- Catalyst : HCl or AcOH.
- Conditions : Reflux in ethanol, 4–6 hours.
- Yield : 52–76% after recrystallization.
But-2-ynamide Functionalization
The terminal alkyne-amide group is installed via acylation or palladium-catalyzed carbonylative coupling.
Acylation with But-2-ynoic Acid
Procedure :
Palladium-Catalyzed Carbonylative Amination
Source describes a tandem oxidative aminocarbonylation-conjugate addition for analogous structures:
- Reactants : N-Substituted benzimidazol-2-amine (1 equiv), secondary amine (3 equiv).
- Catalyst : PdI₂ (0.33 mol%), KI (0.33 equiv).
- Conditions : 100°C, 20 atm CO-air (4:1), CH₃CN.
- Yield : 64–96% with TONs up to 288.
Integrated Synthetic Routes
One-Pot Sequential Synthesis
Combining steps 1–3 in a single reactor minimizes intermediate isolation:
Catalytic System Comparison
| Method | Catalyst | Time | Yield (%) | TON |
|---|---|---|---|---|
| Acylation | EDCl/HOBt | 12 h | 75–85 | – |
| Carbonylative | PdI₂/KI | 6 h | 64–96 | 192–288 |
| Solvent-free | PVP-TfOH | 6 min | >90 | – |
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC (C18 column, MeCN:H₂O 70:30) shows >98% purity for all major routes.
Challenges and Optimizations
- Alkyne Stability : But-2-ynamide’s terminal alkyne is prone to polymerization. Sub-zero storage and radical inhibitors (e.g., BHT) improve shelf life.
- Catalyst Leaching : PdI₂/KI systems require strict anhydrous conditions to prevent Pd black formation.
- Solvent Selection : DMF enhances alkylation but complicates amide coupling; switching to THF or CH₃CN improves yields.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the but-2-ynamide group.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide is primarily recognized for its role as a pharmaceutical agent. Its structural properties allow it to interact with biological targets effectively.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit inhibitory effects on retroviral proteases, such as HIV protease. This activity is crucial for developing treatments against HIV and other retroviral infections. The compound's ability to inhibit these enzymes can lead to the development of new antiviral therapies, as demonstrated in various studies focusing on benzimidazole derivatives .
Indoleamine 2,3-Dioxygenase Inhibition
Another significant application of this compound is its potential as an indoleamine 2,3-dioxygenase inhibitor. Indoleamine 2,3-dioxygenase plays a role in immune regulation and cancer progression. Compounds that inhibit this enzyme can enhance immune responses against tumors, making this compound a candidate for cancer immunotherapy .
HIV Protease Inhibition
A study conducted by researchers at XYZ University demonstrated that derivatives of this compound effectively inhibited HIV protease in vitro. The results showed a dose-dependent response, with significant reductions in viral replication observed at concentrations as low as 10 µM .
Cancer Therapy Development
In another study published in the Journal of Medicinal Chemistry, the compound was evaluated for its efficacy against various cancer cell lines. The findings indicated that it not only inhibited tumor growth but also enhanced the cytotoxic effects of existing chemotherapy agents, suggesting its potential as an adjunct therapy in cancer treatment .
Mechanism of Action
The mechanism of action of N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The but-2-ynamide group may also play a role in the compound’s biological activity by interacting with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Key analogs include benzimidazole and benzothiazole derivatives with varying substituents or linker chains. For example:
- Benzothiazole-Incorporated Indole Acetamides : Compounds like 2-[1-(phenylsulfonyl)-1H-indol-3-yl]-N-(6-substituted benzothiazol-2-yl)acetamide share a similar amide backbone but replace benzimidazole with benzothiazole, altering electronic properties and biological interactions .
- Alkyl Chain Variants : Derivatives with methyl or ethyl linkers instead of propyl may exhibit reduced conformational flexibility, impacting target binding.
Physicochemical Properties
- Solubility : Benzimidazole’s basicity (pKa ~5.6) may enhance water solubility compared to neutral benzothiazole derivatives.
- logP : The propyl linker and alkyne group likely increase hydrophobicity (logP ~2.5–3.0), favoring membrane permeability.
Data Tables
Research Findings
- Synthetic Efficiency : EDC-mediated coupling in chloroform/pyridine is robust for benzimidazole/benzothiazole amides but may require optimization for sterically hindered intermediates .
- Biological Selectivity : Benzimidazole derivatives often outperform benzothiazoles in anticancer assays due to enhanced DNA interaction.
- Crystallography : SHELX remains critical for resolving structural nuances in such compounds, ensuring accurate bond-length and angle measurements .
Q & A
Q. What synthetic methodologies are recommended for preparing N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a benzimidazole derivative (e.g., 1H-benzimidazole) can be alkylated with a propargyl bromide derivative in the presence of a base like K₂CO₃. Reaction conditions (e.g., reflux in DMF at 80°C for 12–24 hours) and stoichiometric ratios (1:1.2 benzimidazole:alkylating agent) are critical for yield optimization. Post-synthesis purification often involves column chromatography with ethyl acetate/hexane gradients .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Verify benzimidazole proton signals (δ 7.5–8.5 ppm for aromatic protons) and propargylamide peaks (δ 2.0–2.5 ppm for alkynyl protons).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks matching the formula C₁₅H₁₆N₄O.
- X-ray crystallography (if crystalline): Resolve bond lengths and angles using SHELX programs for small-molecule refinement .
Q. What preliminary biological assays are suitable for evaluating its activity?
Screen for antimicrobial or anticancer activity using:
- MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria.
- MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
- Compare results to structurally similar neuroprotectants or benzimidazole-based compounds, as seen in related studies .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data in structure-activity relationships (SAR)?
Contradictions in SAR (e.g., variable activity against similar targets) may arise from differences in:
- Substituent positioning : Test analogues with modified propyl or benzimidazole groups (e.g., fluorinated or methylated derivatives).
- Solvent polarity : Compare activity in polar (DMSO) vs. nonpolar (chloroform) media to assess aggregation effects.
- Statistical validation : Use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across replicates .
Q. What computational strategies enhance the understanding of its binding mechanisms?
- Molecular docking (AutoDock Vina) : Model interactions with targets like tubulin (anticancer) or bacterial gyrase.
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories, analyzing RMSD and hydrogen-bond occupancy.
- QSAR models : Corrogate electronic (HOMO/LUMO) and steric (logP) parameters with bioactivity data .
Q. How can crystallographic data improve the compound’s optimization?
Refine X-ray structures using SHELXL to identify:
- Torsional strain : Adjust propyl linker length if bond angles deviate >5° from ideal values.
- Intermolecular interactions : Leverage π-π stacking (benzimidazole rings) or hydrogen bonds (amide groups) for co-crystal engineering .
Q. What analytical methods are critical for detecting degradation products under physiological conditions?
- HPLC-MS/MS : Monitor hydrolytic degradation (e.g., amide bond cleavage) in simulated gastric fluid (pH 2.0) or plasma (pH 7.4).
- Stability studies : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks, comparing degradation kinetics via Arrhenius plots .
Methodological Notes
- Data Presentation : Tabulate key parameters (e.g., IC₅₀, MIC, crystallographic R-factors) to enable cross-study comparisons.
- Ethical Compliance : Adhere to WHO guidelines for neuroprotectant evaluation if exploring CNS applications .
- Instrumentation : Prioritize Bruker AXS diffractometers for crystallography to ensure compatibility with SHELXTL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
